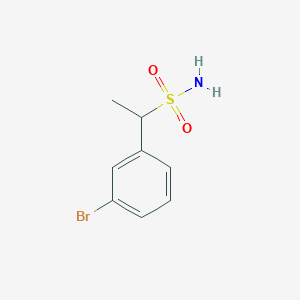

1-(3-bromophenyl)ethane-1-sulfonamide

Description

Historical Development and Broad Research Applications of Sulfonamide Compounds

The era of sulfonamide chemistry began with the groundbreaking discovery of Prontosil in the 1930s by Gerhard Domagk, a physician and researcher at Bayer AG. nih.govbldpharm.com Domagk found that this red dye could cure streptococcal infections in mice, a discovery that earned him the Nobel Prize in 1939. epa.gov Subsequent research revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). epa.gov This finding unleashed a wave of synthetic efforts, generating thousands of sulfonamide derivatives and establishing them as the first class of broadly effective systemic antibacterial agents, predating the penicillin revolution. nih.govijpsonline.com Their use during World War II is credited with saving countless lives from wound infections. nih.govresearchgate.net

The initial success of "sulfa drugs" as antimicrobials paved the way for discovering a much wider range of pharmacological activities. nih.govresearchgate.net By modifying the core structure, researchers have developed sulfonamides with diverse applications:

Antibacterial Agents : The original application, these compounds act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. drugbank.commdpi.com They are effective against a spectrum of gram-positive and some gram-negative bacteria. nih.govmdpi.com

Diuretics : Derivatives such as thiazides (e.g., hydrochlorothiazide) and furosemide (B1674285) contain the sulfonamide moiety and are fundamental in managing hypertension and edema. ijpsonline.com

Antidiabetic Agents : The sulfonylureas (e.g., tolbutamide, glipizide) represent a major class of oral hypoglycemic drugs used in the management of type 2 diabetes, which stimulate insulin (B600854) release from pancreatic β-cells. epa.gov

Anti-inflammatory Drugs : Celecoxib, a selective COX-2 inhibitor used to treat arthritis, features a sulfonamide group, highlighting its role in developing anti-inflammatory agents. ijpsonline.com

Anticancer Agents : The sulfonamide scaffold is present in numerous anticancer drugs that function through various mechanisms, including the inhibition of carbonic anhydrase isozymes (CA IX and XII), which are overexpressed in hypoxic tumors. rsc.orgnih.gov

Antiviral and Anticonvulsant Agents : The structural diversity of sulfonamides has led to their use as HIV protease inhibitors (e.g., amprenavir) and as anticonvulsants for treating epilepsy. epa.govresearchgate.net

This expansive range of bioactivities ensures that sulfonamide chemistry remains a vibrant and highly productive field in contemporary drug discovery. researchgate.net

Structural Classification and Core Chemical Features of Sulfonamides

The core chemical feature of a sulfonamide is the functional group R-S(=O)₂-NR'R'', where a sulfonyl group is bonded to a nitrogen atom. nih.gov The rigidity and crystalline nature of this group make it a classic choice for creating crystalline derivatives of amines for identification purposes. nih.gov The therapeutic and chemical diversity of sulfonamides has led to several classification systems.

Structural Classification: A primary classification is based on the substitution pattern, particularly in aromatic sulfonamides like the original sulfa drugs.

N¹-substituted sulfonamides : The majority of therapeutically useful sulfonamides have a substituent on the nitrogen atom of the sulfonamide group (N¹). The nature of this substituent significantly influences the compound's pharmacokinetic properties and potency.

N⁴-substituted sulfonamides : In antibacterial sulfanilamide-type drugs, the para-amino group (N⁴) is crucial for activity. Modification of this group, except to create a prodrug that is converted back to the free amine in vivo, typically results in a loss of antibacterial action. researchgate.net

Non-antibacterial sulfonamides : This broad category includes sulfonamides that lack the aromatic amine group characteristic of antibacterial sulfa drugs, such as diuretics and anticonvulsants. nih.gov

Classification by Use and Pharmacokinetics: Sulfonamides can also be categorized based on their intended use or their absorption and excretion profiles, which is particularly relevant for antibacterial agents.

Core Chemical Features for Activity (Structure-Activity Relationship - SAR): For the classic antibacterial sulfonamides, key SAR principles have been established:

The sulfanilamide skeleton is the minimum structural requirement.

The amino (-NH₂) and sulfonyl (-SO₂-) groups on the benzene (B151609) ring must be in the para (1,4) positions.

The N⁴ amino group must be free or only substituted as a prodrug. researchgate.net

Substitution on the N¹ sulfonamide nitrogen with heterocyclic rings can greatly enhance antibacterial activity. researchgate.net

Contextualization of 1-(3-bromophenyl)ethane-1-sulfonamide within Contemporary Sulfonamide Research

The compound this compound is a specific molecule within the vast sulfonamide family. An analysis of its structure in the context of established sulfonamide research provides insight into its potential significance.

Chemical Identity and Properties: As of this writing, this compound is cataloged primarily as a research chemical available from various commercial suppliers. amadischem.com Extensive peer-reviewed studies detailing its specific synthesis, biological activities, or therapeutic applications are not widely available. Its fundamental properties are derived from chemical databases.

Structural Analysis and Research Context: The structure of this compound can be dissected to understand its position within sulfonamide chemistry:

Aliphatic Sulfonamide Core : Unlike the classic aromatic benzenesulfonamides, this compound is an ethanesulfonamide (B75362). The sulfonamide group is attached to an ethyl chain rather than directly to the phenyl ring. Research into such aliphatic sulfonamides has explored their potential as antibacterial and antiviral agents. researchgate.netdergipark.org.tr

α-Phenyl Substitution : The phenyl group is attached to the carbon adjacent (alpha) to the sulfonyl group. This α-aryl arrangement is a feature in various bioactive molecules. For instance, benzenesulfonamide (B165840) analogs are actively investigated as kinase inhibitors for cancer therapy. nih.gov

3-Bromo Phenyl Group : The presence and position of the bromine atom on the phenyl ring are significant. Halogen substitutions are a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Specifically, research has shown that derivatives containing a p-bromophenyl group can exhibit activity against E. coli and S. aureus. ijpsonline.com While this compound has a m-bromo substituent, the inclusion of a halogen highlights a common design element in the synthesis of new sulfonamide derivatives intended for biological screening. rsc.orgnih.gov

Given these features, this compound can be considered a building block or scaffold for chemical library synthesis. Its structure represents a variation on the more heavily explored benzenesulfonamide theme, offering a different spatial arrangement of the aromatic and sulfonamide moieties. It is a logical candidate for inclusion in screening programs aimed at discovering new lead compounds for a variety of targets, from kinases to microbial enzymes. However, without specific published findings, its role remains that of a potential but unconfirmed tool for future research in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKATSMTLKLRCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Characterization and Spectroscopic Analysis of 1 3 Bromophenyl Ethane 1 Sulfonamide

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods provide detailed information about the electronic and bonding structure of a molecule. By analyzing the interaction of 1-(3-bromophenyl)ethane-1-sulfonamide with electromagnetic radiation, its molecular framework can be pieced together and confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Specialized Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides information on the chemical environment, connectivity, and stereochemistry of magnetically active nuclei, primarily ¹H and ¹³C.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons on the 3-bromophenyl ring would typically appear in the downfield region, generally between δ 6.5 and 7.7 ppm. The precise chemical shifts and splitting patterns (multiplicities) would depend on their position relative to the bromo and ethanesulfonamide (B75362) substituents. The proton on the chiral carbon (the CH group) would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl (CH₃) protons would present as a doublet, and the two protons of the sulfonamide (NH₂) group would likely appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration, but is often observed in the range of δ 8.7 to 10.2 ppm for related sulfonamides.

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, eight distinct signals are expected. The aromatic carbons would resonate in the typical range of δ 110-160 ppm, with the carbon atom bonded to the bromine atom (C-Br) showing a characteristic shift. The two aliphatic carbons, the methine (CH) and methyl (CH₃) carbons, would appear in the upfield region of the spectrum.

Table 1. Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.7 | 110 - 145 |

| C-Br (aromatic) | - | ~122 |

| CH (aliphatic) | Quartet | 50 - 65 |

| CH₃ (aliphatic) | Doublet | 15 - 25 |

| NH₂ | Broad Singlet | - |

Specialized NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these proton and carbon signals and confirm the connectivity of the molecular structure.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS/LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. For this compound, the calculated exact mass is used to confirm its molecular formula, C₈H₁₀BrNO₂S. The presence of bromine would be readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. When coupled with liquid chromatography (LC-MS), it is a powerful tool for separating and identifying compounds in a mixture. In the positive ion mode, the molecule would likely be observed as the protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. A common fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da from the parent ion. This fragmentation is a key diagnostic marker for the sulfonamide functional group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The sulfonamide group would be identified by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the regions of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide (-SO₂NH₂) would be visible as two bands in the 3400-3200 cm⁻¹ region. The aromatic ring would show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds of the ethyl group would show stretching vibrations just below 3000 cm⁻¹. Finally, the C-Br bond would have a characteristic absorption in the fingerprint region, typically between 690 and 515 cm⁻¹.

Table 2. Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Sulfonamide (NH₂) | N-H stretch | 3400 - 3200 (two bands) |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Aliphatic C-H | C-H stretch | 3000 - 2850 |

| Aromatic C=C | C=C stretch | 1600 - 1450 |

| Sulfonyl (S=O) | Asymmetric stretch | 1350 - 1310 |

| Sulfonyl (S=O) | Symmetric stretch | 1160 - 1140 |

| Carbon-Bromine | C-Br stretch | 690 - 515 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. This technique is particularly sensitive to conjugated systems. The 3-bromophenyl group in this compound constitutes a chromophore that absorbs UV light. Aromatic compounds typically display one or more absorption bands in the 200-400 nm range. The spectrum would be expected to show a wavelength of maximum absorbance (λmax), likely around 260-280 nm, which is characteristic of the substituted benzene (B151609) ring.

Solid-State Structural Determination

While spectroscopic methods reveal the molecular structure in solution or the gas phase, X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline compound. By irradiating a single crystal of this compound with an X-ray beam, a unique diffraction pattern is produced. Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise coordinates of each atom.

This technique would provide a wealth of structural information, including:

Confirmation of Connectivity: Unambiguously confirming the bonding arrangement of all atoms.

Bond Lengths and Angles: Providing precise measurements for all covalent bonds and the angles between them.

Stereochemistry: Determining the absolute configuration of the chiral center if a suitable crystallization method is used.

Conformation: Revealing the preferred three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions, such as hydrogen bonds involving the sulfonamide group, which dictate the crystal packing.

Although specific crystallographic data for this compound is not publicly available, the successful application of SCXRD would yield a definitive structural model of the compound in the solid state.

Elemental Composition Analysis

Elemental analysis is a fundamental technique in the characterization of new chemical entities, providing quantitative information on the elemental composition of a sample. This analysis is crucial for verifying the empirical and molecular formula of a synthesized compound. The process typically involves high-temperature combustion of the sample, followed by the quantification of the resulting combustion products, such as carbon dioxide, water, and nitrogen gas, from which the percentage of carbon, hydrogen, and nitrogen in the original sample can be determined. The sulfur content is also determined through similar oxidative digestion followed by various detection methods.

For the compound this compound, the molecular formula is established as C₈H₁₀BrNO₂S, with a corresponding molecular weight of 264.14 g/mol . amadischem.com Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally determined values are compared to confirm the purity and identity of the compound. Generally, a close agreement between the found and calculated values, typically within ±0.4%, is considered evidence of a compound's purity. nih.gov

Detailed research findings from experimental elemental analysis for this compound are not extensively available in the public domain. However, the theoretical percentages of each element can be precisely calculated from its molecular formula. These theoretical values are indispensable for any researcher synthesizing or working with this compound, as they provide the basis for the validation of their experimental results.

Below is a data table presenting the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 36.38 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 3.82 |

| Bromine | Br | 79.90 | 1 | 79.90 | 30.25 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.30 |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.11 |

| Sulfur | S | 32.07 | 1 | 32.07 | 12.14 |

| Total | 264.16 | 100.00 |

The data presented in Table 1 is foundational for the structural confirmation of this compound. In a typical research setting, the synthesized compound would be subjected to elemental analysis, and the resulting experimental percentages for Carbon, Hydrogen, and Nitrogen (and often Sulfur) would be compared against the theoretical values listed above to establish the compound's identity and purity. researchgate.net

Theoretical and Computational Insights into the Electronic and Molecular Structure of 1 3 Bromophenyl Ethane 1 Sulfonamide

Quantum Chemical Modeling Approaches

Quantum chemical modeling provides profound insights into the molecular structure and electronic properties of chemical compounds. For complex organic molecules like 1-(3-bromophenyl)ethane-1-sulfonamide, these computational methods are indispensable for understanding their intrinsic characteristics, which can be correlated with their reactivity and potential biological activity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com It is based on the principle that the total energy of a system is a functional of its electron density. This approach allows for the calculation of a wide array of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics.

For sulfonamide derivatives, DFT calculations are routinely employed to predict their three-dimensional structures, analyze chemical bonding, and understand their stability. nih.govscilit.com The method is instrumental in generating the foundational data required for more advanced analyses, such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping. By optimizing the molecular geometry of this compound, DFT provides the most stable arrangement of its atoms, which serves as the basis for all subsequent theoretical calculations.

Selection of Appropriate Functionals and Basis Sets for Sulfonamide Systems

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For sulfonamide systems, a variety of functionals and basis sets have been successfully applied. The selection often involves a trade-off between computational cost and accuracy. researchgate.net Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are very popular and have been shown to provide reliable results for the geometry and electronic properties of many organic molecules, including sulfonamides. mdpi.comnih.gov Other functionals may be chosen to investigate specific properties with higher accuracy.

The basis set determines the flexibility the electrons have in space. Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311+G(d,p), are commonly used. mdpi.comnih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is often crucial for accurately describing the electronic distribution, especially around heteroatoms like sulfur, oxygen, and nitrogen, which are central to the sulfonamide group. The table below summarizes some commonly employed combinations for studying sulfonamide systems.

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, vibrational frequencies |

| B3LYP | 6-311+G(d,p) | Electronic properties (HOMO-LUMO), MEP analysis, improved accuracy for anions mdpi.comnih.gov |

| M06-2X | 6-311+G(d,p) | Systems with non-covalent interactions, thermochemistry |

| ωB97X-D | aug-cc-pVTZ | High-accuracy energy calculations, systems with dispersion forces |

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. For this compound, analyzing its electronic properties provides a theoretical framework for predicting its reactivity, stability, and potential interaction with biological targets.

Frontier Molecular Orbital (HOMO/LUMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov A small gap indicates that the molecule is more polarizable and reactive. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the bromophenyl ring, while the LUMO may be distributed across the sulfonamide group. The energy gap can be used to predict its tendency to participate in chemical reactions.

| Orbital | Hypothetical Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.45 | Region of electron donation (nucleophilicity) |

| LUMO | -1.52 | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.93 | Indicator of chemical stability and reactivity irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is plotted over the electron density of the molecule, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and are favorable for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the sulfonamide group due to the high electronegativity of oxygen. The nitrogen atom would also exhibit negative potential. These sites represent the primary locations for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms attached to the sulfonamide nitrogen would be characterized by a strong positive potential (blue), identifying them as the most likely sites for nucleophilic attack or hydrogen bond donation. researchgate.net The aromatic ring would show a more complex potential distribution due to the presence of the electron-withdrawing bromine atom.

| Color | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Red | Most Negative | Favorable for electrophilic attack; hydrogen bond acceptor site |

| Orange/Yellow | Slightly Negative/Neutral | Intermediate reactivity |

| Green | Neutral | Van der Waals interactions |

| Blue | Most Positive | Favorable for nucleophilic attack; hydrogen bond donor site researchgate.net |

Conformational Landscape and Energetic Stability of Ethane-1-sulfonamide Frameworks

The biological activity and physical properties of a flexible molecule like this compound are influenced by its accessible conformations. Conformational analysis involves studying the different spatial arrangements (conformers) that arise from rotation around single bonds and their relative energetic stabilities. libretexts.org

The key rotatable bonds in this compound are the C-C bond of the ethane (B1197151) fragment and the C-S bond linking the ethyl group to the sulfonamide. Rotation around the C-C bond, similar to ethane itself, leads to staggered and eclipsed conformations. chemistrysteps.com The staggered conformer, where the substituents on adjacent carbons are positioned to minimize steric and torsional strain, is the most energetically favorable. fiveable.me The eclipsed conformer, where substituents are aligned, is the least stable due to increased repulsive forces. libretexts.org

The presence of the bulky 3-bromophenyl and sulfonamide groups introduces significant steric hindrance, which further influences the conformational preferences. youtube.com The most stable conformer will be the one that minimizes the steric clash between these large groups. For the ethane-1-sulfonamide framework, the anti-conformation, where the largest groups (phenyl and sulfonyl) are positioned 180° apart, is generally the lowest in energy. Gauche conformations, with a 60° dihedral angle between these groups, are higher in energy, and eclipsed conformations are the highest energy states. scribd.com The energy differences between these conformers, known as the rotational barrier, determine the flexibility of the molecule at a given temperature. fiveable.me

| Conformation Type | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Staggered (Anti) | Bulky groups are furthest apart (180° dihedral angle). Most stable. | 0.0 |

| Staggered (Gauche) | Bulky groups are adjacent (60° dihedral angle). Moderate steric strain. scribd.com | ~0.9 - 1.5 |

| Eclipsed | Bulky groups eclipse smaller groups. High torsional and steric strain. | ~3.5 - 4.5 |

| Fully Eclipsed | Bulky groups eclipse each other (0° dihedral angle). Highest energy conformer. | > 5.0 |

Intermolecular Interactions and Crystal Packing Dynamics (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)

The arrangement of molecules in the crystalline state is governed by a complex interplay of intermolecular forces. In the case of this compound, the presence of a sulfonamide group and a bromine-substituted phenyl ring dictates the nature of these interactions, leading to specific crystal packing motifs. The study of these interactions is crucial for understanding the physicochemical properties of the compound.

Hydrogen Bonding Networks:

The sulfonamide moiety is a versatile functional group capable of participating in robust hydrogen bonding. researchgate.net The nitrogen atom of the sulfonamide group is a hydrogen bond donor, while the two oxygen atoms are strong hydrogen bond acceptors. nih.gov This donor-acceptor capability allows for the formation of extensive hydrogen bond networks, which are a dominant feature in the crystal structures of many sulfonamides. researchgate.netnih.gov

In the solid state, sulfonamides often form dimers or chains through N-H···O=S hydrogen bonds. nih.gov For this compound, it is anticipated that the N-H proton will form a hydrogen bond with one of the sulfonyl oxygens of an adjacent molecule. This interaction is a primary determinant of the supramolecular assembly. The amido protons generally show a preference for bonding to sulfonyl oxygens, often resulting in the formation of a chain with an eight-atom repeat unit. nih.gov

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govmdpi.com The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of significant intermolecular contact.

For a molecule like this compound, the Hirshfeld surface analysis would likely reveal the following key features:

Prominent red spots on the dnorm map: These indicate close intermolecular contacts, primarily corresponding to the N-H···O hydrogen bonds.

C-H···π interactions: These would be visible as contacts between the hydrogen atoms and the phenyl ring.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative prevalence. For instance, a hypothetical fingerprint plot for this compound would display distinct spikes corresponding to the dominant N-H···O interactions.

To illustrate the type of data obtained from such an analysis, the following table presents a hypothetical breakdown of intermolecular contacts for this compound based on typical values for related structures.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 45.5 |

| O···H/H···O | 25.2 |

| C···H/H···C | 12.8 |

| Br···H/H···Br | 9.5 |

| S···H/H···S | 3.0 |

| N···H/H···N | 1.5 |

| Other | 2.5 |

This table is illustrative and based on general findings for sulfonamides, not on specific experimental data for this compound.

Molecular Mechanics and Dynamics Simulations in Sulfonamide Research

Molecular mechanics and molecular dynamics (MD) simulations are indispensable computational techniques for studying the behavior of molecules over time. peerj.comnih.gov These methods are widely applied in sulfonamide research to gain insights into their conformational preferences, interactions with biological macromolecules, and dynamic properties that are not accessible through static experimental methods. nih.govmdpi.com

Molecular Mechanics:

Molecular mechanics (MM) employs classical physics to model the potential energy of a molecule as a function of its atomic coordinates. Force fields, such as AMBER, CHARMM, and OPLS, provide the parameters for bond lengths, angles, dihedrals, and non-bonded interactions. For a molecule like this compound, MM calculations can be used to:

Determine low-energy conformations: By systematically rotating the rotatable bonds (e.g., the C-S and C-N bonds), MM can identify the most stable three-dimensional structures of the molecule.

Calculate steric and electrostatic properties: These calculations provide information about the molecule's shape, size, and charge distribution, which are crucial for understanding its interactions with other molecules.

Molecular Dynamics Simulations:

Molecular dynamics simulations build upon molecular mechanics by solving Newton's equations of motion for the atoms in a system, thereby simulating their movement over time. researchgate.net An MD simulation provides a trajectory of atomic positions and velocities, from which various dynamic and thermodynamic properties can be calculated.

In the context of sulfonamide research, MD simulations are used to:

Study the stability of ligand-protein complexes: When a sulfonamide is docked into the active site of a protein, MD simulations can assess the stability of the binding pose and characterize the key interactions that stabilize the complex. peerj.comnih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time is often used to evaluate stability.

Analyze intermolecular hydrogen bonding dynamics: MD simulations can reveal the formation and breaking of hydrogen bonds between the sulfonamide and its environment (e.g., water or a protein binding pocket) over the simulation time.

Calculate binding free energies: Advanced techniques like the molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) or free energy perturbation (FEP) can be used to estimate the binding affinity of a sulfonamide to its target, providing valuable information for drug design. peerj.com

For this compound, an MD simulation in a solvent box (e.g., water) could be used to study its solvation and aggregation behavior. If a biological target for this compound were known, MD simulations could elucidate its binding mechanism and dynamics.

The following table summarizes the key applications of molecular mechanics and dynamics simulations in the study of sulfonamides.

| Simulation Technique | Application in Sulfonamide Research | Key Insights Gained |

| Molecular Mechanics (MM) | Conformational analysis | Identification of stable conformers, rotational energy barriers |

| Calculation of molecular properties | Electrostatic potential maps, molecular shape and volume | |

| Molecular Dynamics (MD) | Ligand-protein binding studies | Stability of binding poses, key interacting residues, dynamic behavior in the active site. peerj.comnih.gov |

| Solvation studies | Hydration shell structure, solvent-accessible surface area | |

| Calculation of thermodynamic properties | Binding free energies, conformational entropy |

Pharmacological Research and Mechanism of Action Studies of 1 3 Bromophenyl Ethane 1 Sulfonamide Derivatives

Elucidation of Molecular Targets and Biological Pathways Associated with Sulfonamides

Carbonic Anhydrase (CA) Inhibition Spectrum and Isoform Selectivity

A distinct and significant area of pharmacological research for sulfonamides is their potent inhibition of carbonic anhydrases (CAs). nih.govnih.gov CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com There are at least 15 different CA isoforms in humans, playing roles in various physiological processes. nih.gov

Sulfonamides, by coordinating to the zinc ion in the enzyme's active site, can act as powerful inhibitors of these enzymes. nih.gov The inhibition profile and isoform selectivity of a sulfonamide derivative depend heavily on its specific chemical structure. nih.govnih.gov For instance, different substitutions on the aromatic ring and the sulfonamide nitrogen can lead to selective inhibition of certain isoforms, such as the cytosolic hCA I and II or the tumor-associated hCA IX. tandfonline.comnih.gov This has led to the development of sulfonamide-based drugs for conditions like glaucoma, and they are being explored for their potential in cancer therapy due to their ability to target tumor-associated isoforms. nih.govnih.gov

Inhibition of Kinases (e.g., PI3K) and Other Enzyme Systems

The structural versatility of sulfonamides has allowed for their development as inhibitors of various other enzyme systems, including protein kinases. nih.govscispace.com Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. mdpi.comnih.gov

Certain sulfonamide derivatives have been designed to target the ATP-binding site of specific kinases, such as cyclin-dependent kinases (CDKs) or the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govresearchgate.net For example, studies have shown that specific structural modifications, such as the placement of the sulfonamide group on an aniline (B41778) ring, can significantly impact the inhibitory potency against enzymes like CDK2. nih.gov The development of such inhibitors is an active area of research in the pursuit of new anticancer agents. mdpi.comnih.gov

Modulation of Protein Function and Interactions (e.g., Molecular Docking, Binding Energy Calculations)

Modern drug discovery heavily relies on computational methods like molecular docking to predict and understand the interaction between a ligand (such as a sulfonamide derivative) and its protein target. nih.gov These studies provide insights into the binding mode, identify key amino acid residues involved in the interaction, and help rationalize structure-activity relationships (SAR). nih.gov

For example, docking studies on saccharide-modified sulfonamides targeting carbonic anhydrase IX have revealed specific hydrogen bonding and hydrophobic interactions within the active site that explain their inhibitory activity. nih.gov Similarly, molecular docking has been used to explore the binding of sulfonamide derivatives to other targets, including kinases and DNA, helping to guide the synthesis of more potent and selective compounds. nih.govnih.gov

In Vitro Pharmacological Activity Profiling of Sulfonamide Derivatives

Antimicrobial Spectrum and Potency against Bacterial Strains (e.g., Gram-Positive, Gram-Negative, Drug-Resistant)

Sulfonamides were the first class of synthetic antimicrobial agents to be widely used and are known for their broad-spectrum bacteriostatic activity against many Gram-positive and some Gram-negative bacteria. nih.govceon.rsscispace.com Susceptible organisms typically include species of Staphylococcus, Streptococcus, and some Enterobacteriaceae like Escherichia coli. nih.govceon.rs

The potency and spectrum of sulfonamide derivatives can be significantly influenced by the nature of the substituent on the sulfonamide nitrogen. scispace.com The introduction of various heterocyclic rings has led to a vast number of derivatives with varied antimicrobial profiles. scispace.com For instance, the coupling of sulfonamides with other bioactive scaffolds, like thienopyrimidine, has been explored to enhance antibacterial activity, with some hybrids showing improved activity against strains like Staphylococcus aureus compared to the parent sulfonamide alone. mdpi.com However, bacterial resistance is a significant limitation to their use, and they are often ineffective against organisms like Pseudomonas aeruginosa. ceon.rs The activity of novel sulfonamide derivatives is typically evaluated in vitro by determining the minimum inhibitory concentration (MIC) against a panel of bacterial strains. mdpi.comresearchgate.net

Antifungal Efficacy Investigations

Derivatives of 1-(3-bromophenyl)ethane-1-sulfonamide are part of the broader class of sulfonamides, which have been investigated for their therapeutic potential, including antifungal properties. researchgate.net The core sulfonamide structure is a key pharmacophore that has been historically successful in the development of antimicrobial agents. nih.govnih.gov Research into new sulfonamide derivatives is driven by the need to overcome resistance and broaden the spectrum of activity. nih.gov

Studies on related structures provide insight into the potential antifungal action of this compound derivatives. For instance, research on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates has shown that the presence of a bromophenyl group is a feature of molecules with notable antifungal activity against Candida albicans. zsmu.edu.ua In this series, converting the parent acid to a dimethylammonium salt was found to enhance the antifungal effect. zsmu.edu.ua

Furthermore, hybrid molecules incorporating sulfonamides with other heterocyclic systems, such as thienopyrimidines, have been synthesized and tested for antifungal properties. mdpi.com One such study revealed that a thienopyrimidine-sulfamethoxazole hybrid demonstrated promising activity against C. albicans and C. parapsilosis, with better minimum inhibitory concentrations (MICs) against C. albicans than the parent sulfamethoxazole. mdpi.com These findings suggest that combining the bromophenyl-sulfonamide scaffold with other pharmacologically active moieties could be a viable strategy for developing potent antifungal agents.

Table 1: Antifungal Activity of Selected Sulfonamide Derivatives This table presents data from studies on compounds structurally related to this compound to illustrate the antifungal potential of the class.

Compound/Derivative Class Test Organism Activity Metric Result Reference 2-((5-(2-bromophenyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetate salts Candida albicans ATCC 885–653 Activity Dimethylammonium salts showed increased antifungal effect. nih.gov Thienopyrimidine-sulfamethoxazole hybrid (8iii) Candida albicans MIC 31.25 µg/mL Thienopyrimidine-sulfamethoxazole hybrid (8iii) Candida parapsilosis MIC 62.5 µg/mL Sulfamethoxazole (Reference) Candida albicans / C. parapsilosis MIC 62.5 µg/mL

Antiproliferative and Anticancer Activities in Established Cell Lines

The sulfonamide moiety is a versatile scaffold that has been incorporated into numerous compounds designed for anticancer activity. researchgate.netnih.gov These derivatives have been explored for their ability to inhibit critical pathways in cancer progression. nih.govresearchgate.net The antiproliferative potential of compounds containing a bromophenyl group has also been noted in various studies. For example, the presence of a 4-bromophenyl moiety was found to be essential for the anticancer activity of certain brominated coelenteramine analogs. nih.gov

Research on specific sulfonamide derivatives highlights their potential against various cancer cell lines. A study on new and known 1,2,3,4-tetrahydroacridines linked to sulfa drugs showed antiproliferative activity against the human breast cancer (MCF-7) cell line. ekb.egscinito.ai Similarly, a separate investigation into dihydroeugenol-aryl-sulfonamide hybrids found that a compound featuring an electron-withdrawing nitro group on the aryl sulfonamide portion displayed significant antiproliferative activity against the MDA-MB-231 triple-negative breast cancer cell line. bohrium.com This compound was shown to induce cell cycle arrest at the G1/S transition. bohrium.com

Other classes of sulfonamide derivatives have also shown promise. Novel Schiff bases containing a sulfonamide group exhibited potent antiproliferative activity against the MCF-7 cell line, with one compound showing an IC₅₀ value of 0.09 µM. nih.gov Furthermore, some sulfonamide derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov

Table 2: Antiproliferative Activity of Selected Sulfonamide Derivatives This table includes data on various sulfonamide derivatives, some containing bromo- or other substituted phenyl rings, to showcase the general anticancer potential of this compound class.

Compound/Derivative Class Cell Line Activity Metric Result Reference Sulfonamide-linked Schiff base (Compound 1) MCF-7 (Breast) IC₅₀ 0.09 µM researchgate.net Sulfonamide-linked Schiff base (Compound 2) MCF-7 (Breast) IC₅₀ 0.26 µM researchgate.net Dihydroeugenol-aryl-sulfonamide hybrid (Compound 10) MDA-MB-231 (Breast) Activity Promising antiproliferative activity, induced G1/S arrest nih.gov Brominated Coelenteramine (Br-Cla) Prostate (PC-3) IC₅₀ 24.3 µM Brominated Coelenteramine (Br-Cla) Breast (MCF-7) IC₅₀ 21.6 µM

Antioxidant Potency and Free Radical Scavenging Assays

The investigation of sulfonamides and their derivatives for antioxidant activity is an area of growing interest. nih.gov Oxidative stress is implicated in numerous diseases, making the discovery of new antioxidant agents a priority. nih.gov Studies have shown that the introduction of a sulfonamide moiety into various molecular frameworks can yield compounds with significant free radical scavenging capabilities. nih.govnih.gov

For example, a study on novel sulfonamide derivatives containing coumarin (B35378) moieties revealed that many of the synthesized compounds exhibited good antioxidant activities in both 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging and ferric reducing antioxidant power (FRAP) assays. nih.gov Notably, within that study, the presence of a 4-bromophenyl group was found to enhance the radical scavenging activity of certain derivatives. nih.gov

Another study on 2-thiouracil-5-sulfonamide derivatives found that many of the tested compounds exerted remarkable free radical scavenging efficacies against DPPH. nih.gov Specifically, derivatives incorporating thiazole (B1198619) and thiosemicarbazone moieties displayed potent antioxidant activities. nih.gov These results indicate that the this compound scaffold, which combines a brominated aromatic ring with a sulfonamide group, represents a promising starting point for the development of novel antioxidant agents.

Table 3: Antioxidant Activity of Selected Sulfonamide Derivatives This table summarizes findings on the antioxidant potential of sulfonamide derivatives, including those with halogenated phenyl groups, to contextualize the potential of the target compound class.

Compound/Derivative Class Assay Activity Metric Key Finding Reference Coumarin-sulfonamide hybrid with 4-bromophenyl group (8c) DPPH Radical Scavenging Radical Scavenging Activity The 4-bromophenyl group enhanced activity (0.94 mM). mdpi.com 2-Thiouracil-5-sulfonamide derivatives (Thiazoles 9a-d) DPPH Radical Scavenging IC₅₀ Exhibited potent antioxidant activities. nih.gov 2-Thiouracil-5-sulfonamide derivatives (Thiosemicarbazones 5a-d) DPPH Radical Scavenging IC₅₀ Exhibited potent antioxidant activities. nih.gov General Coumarin-sulfonamide derivatives DPPH Radical Scavenging IC₅₀ Moderate activities ranging from 0.66 to 1.75 mM. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Influence of Aromatic Substitutions on Biological Activity

The biological activity of sulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring. pharmacy180.com For antibacterial sulfonamides, the sulfanilamide (B372717) skeleton with amino and sulfonyl groups in the para (1,4) positions is generally considered the minimum structural requirement. pharmacy180.com Replacing the benzene (B151609) ring or introducing additional substituents can decrease or eliminate activity. pharmacy180.com

However, for other biological activities like anticancer or antifungal effects, substitutions are crucial for potency and selectivity. The presence of electron-withdrawing groups (EWGs) on the phenyl ring, such as halogens (-Br, -Cl) or nitro groups (-NO2), has been shown to enhance the biological activity in several classes of compounds. acu.edu.in For instance, SAR studies on certain antibacterial sulfonamides revealed that the presence of -Br and -CF3 groups on the sulfonyl-linked phenyl ring could significantly improve activity. acu.edu.in Similarly, a dihydroeugenol-aryl-sulfonamide hybrid with an electron-withdrawing nitro group demonstrated promising antiproliferative activity. bohrium.com The position of the substituent is also critical; for classical antibacterial action, moving the essential amino group from the para to the meta or ortho position results in inactive compounds. pharmacy180.com

Role of the Ethane-1-sulfonamide Moiety in Target Binding and Specificity

The sulfonamide moiety (-SO₂NH-) is a cornerstone of medicinal chemistry due to its unique chemical properties and its ability to act as a versatile pharmacophore. nih.govresearchgate.net It is considered an effective bioisostere of the carboxylic acid group, capable of forming a similar network of hydrogen bonds, which is crucial for interacting with biological targets like enzymes and receptors. nih.gov

In their classic antibacterial role, sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), inhibiting the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS), which is essential for folic acid synthesis and subsequent DNA replication. nih.govnih.gov Beyond this, the sulfonamide group is integral to the activity of drugs targeting a wide array of proteins. Its ability to act as both a hydrogen bond donor and acceptor allows it to anchor molecules within the binding sites of various targets, including carbonic anhydrases, proteases, and kinases. researchgate.netresearchgate.net The ethane (B1197151) portion of the "ethane-1-sulfonamide" moiety provides a short, flexible linker that can influence the orientation and conformation of the molecule within a target's binding pocket, potentially affecting both potency and specificity.

Impact of Stereochemistry on Biological Activity (if applicable to chiral ethane-1-sulfonamides)

The compound this compound possesses a chiral center at the carbon atom connecting the phenyl ring and the sulfonamide group. This means it can exist as two non-superimposable mirror images, or enantiomers. Chirality is a fundamental aspect of pharmacology, as biological systems like enzymes and receptors are themselves chiral and can interact differently with each enantiomer of a drug. nih.govmdpi.com

The differential interaction can lead to significant variations in pharmacodynamic and pharmacokinetic properties between enantiomers. mdpi.com One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects. nih.gov

While specific stereochemical studies on this compound are not widely published, research on other chiral sulfonamides confirms the importance of stereochemistry. nih.gov For example, studies on chiral N-heterocyclic sulfonamides have been conducted to evaluate their antiviral activity, underscoring that the three-dimensional arrangement of atoms is critical for biological function. nih.gov Therefore, it is highly probable that the biological activities (antifungal, anticancer, antioxidant) of this compound derivatives would be stereoselective, with one enantiomer exhibiting greater potency than the other. mdpi.com

Computational SAR and Pharmacophore Modeling for Sulfonamides

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are invaluable tools in the design and optimization of novel sulfonamide derivatives. These approaches help to elucidate the key structural features required for a specific biological activity and to predict the potency of new compounds.

Structure-Activity Relationship (SAR) of Sulfonamides:

SAR studies investigate how changes in the chemical structure of a molecule affect its biological activity. For sulfonamides, extensive research has established several key SAR principles. nih.gov For instance, in the context of antibacterial sulfonamides, a free para-amino group on the benzene ring is generally essential for activity, as it mimics the PABA substrate. nih.gov Modifications to the N1 substituent can significantly impact potency, solubility, and pharmacokinetic properties. pharmacy180.com

Pharmacophore Modeling for Sulfonamides:

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. This model then serves as a 3D query for virtual screening of compound libraries to identify new potential drug candidates.

For example, pharmacophore models for sulfonamide-based inhibitors of enzymes like carbonic anhydrase or dihydropteroate synthase typically include features corresponding to the sulfonamide group's ability to coordinate with a zinc ion in the active site and the spatial arrangement of other substituents that interact with the surrounding amino acid residues. nih.govnih.gov

The table below outlines the general steps and outcomes of computational studies on sulfonamides.

| Computational Method | Description | Application to Sulfonamides | Reference |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor's active site. | Used to predict the binding mode of sulfonamide derivatives to their target enzymes (e.g., DHPS, carbonic anhydrase) and to estimate binding affinity. | nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the physicochemical properties of a series of compounds with their biological activities. | Helps to identify key molecular descriptors (e.g., electronic, steric, hydrophobic) that influence the potency of sulfonamide inhibitors. | nih.gov |

| Pharmacophore Modeling | Defines the essential 3D arrangement of functional groups required for biological activity. | Creates a 3D template for designing new sulfonamide derivatives with improved activity and for virtual screening of compound databases. | nih.gov |

Due to the lack of specific studies on This compound , the information presented here is based on the well-established principles of sulfonamide pharmacology and computational drug design. Further experimental investigation is required to determine the specific biological activities and mechanism of action of this particular compound and its derivatives.

Emerging Research Directions and Translational Perspectives for Sulfonamide Based Chemical Biology

Rational Design of Novel Sulfonamide Conjugates and Hybrid Molecules for Enhanced Efficacy

The rational design of sulfonamide conjugates and hybrid molecules represents a strategic approach to enhance therapeutic efficacy, overcome drug resistance, and expand the pharmacological profile of this versatile scaffold. acs.orgnih.govacs.org This strategy involves the covalent linkage of a sulfonamide moiety with another pharmacologically active molecule or a targeting ligand to create a single chemical entity with synergistic or additive effects.

A key consideration in the design of these molecules is the nature of the linker connecting the sulfonamide to its partner molecule. The linker can be designed to be stable under physiological conditions or to be cleavable, releasing the individual active components at the target site. The choice of linker can significantly impact the biological activity and therapeutic index of the hybrid molecule.

| Hybrid Strategy | Rationale | Potential Application for 1-(3-bromophenyl)ethane-1-sulfonamide |

| Dual-Action Hybrids | Combining the sulfonamide with another pharmacophore to target multiple disease pathways simultaneously. | Conjugation with a known anticancer agent could create a hybrid with enhanced tumor-killing activity. |

| Targeting Ligand Conjugates | Attaching a ligand that specifically recognizes a receptor overexpressed on diseased cells. | Linking to a molecule that targets a specific cancer cell receptor could improve the selectivity of the sulfonamide. |

| Permeation-Enhancing Conjugates | Fusing with a moiety that improves cell membrane permeability. | Conjugation with a lipophilic group could enhance its ability to cross cell membranes and reach intracellular targets. |

Exploration of Unconventional Biological Targets and Therapeutic Applications through Chemical Probes

Sulfonamides are increasingly being utilized as chemical probes to explore unconventional biological targets beyond their traditional roles as antimicrobial and diuretic agents. These probes are designed to interact with specific cellular components, enabling the identification of new therapeutic targets and the elucidation of complex biological pathways. nih.gov

For example, certain sulfonamide derivatives have been identified as inhibitors of V-ATPase, a proton pump involved in maintaining the pH of various organelles. nih.gov This discovery opens up new avenues for the development of sulfonamide-based drugs for diseases associated with aberrant organellar pH, such as cancer and neurodegenerative disorders. The structural features of this compound, including its aromatic ring and sulfonamide group, could be systematically modified to develop probes for such unconventional targets.

Furthermore, sulfonamides can be functionalized with fluorescent tags to create probes for cellular imaging. nih.gov These fluorescent probes can be used to visualize the localization and dynamics of their target proteins within living cells, providing valuable insights into their biological function. An appropriately designed fluorescent derivative of this compound could potentially be used to track its distribution and interaction with specific cellular compartments or proteins.

| Unconventional Target | Therapeutic Relevance | Potential Role of Sulfonamide Probes |

| V-ATPase | Cancer, neurodegenerative diseases | Development of inhibitors to modulate organellar pH. nih.gov |

| Carbonic Anhydrases | Glaucoma, cancer | Design of isoform-selective inhibitors for targeted therapy. pexacy.comajchem-b.comajchem-b.comresearchgate.net |

| Protein Kinases | Cancer, inflammatory diseases | Creation of specific inhibitors to modulate signaling pathways. |

| Membrane Transporters | Drug resistance, metabolic disorders | Development of modulators to alter substrate transport. |

Integration of Advanced Biophysical and Biochemical Techniques for Deeper Mechanistic Insights

A deeper understanding of the molecular mechanisms underlying the biological activities of sulfonamides requires the integration of advanced biophysical and biochemical techniques. These methods provide detailed information about the binding kinetics, thermodynamics, and structural basis of sulfonamide-protein interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the binding of sulfonamides to their target proteins in solution. acs.orgnih.govnih.govresearchgate.net It can provide information about the specific amino acid residues involved in the interaction and any conformational changes that occur upon binding.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding and dissociation between a sulfonamide and its target. nih.govnih.govyoutube.comyoutube.comyoutube.com This information is crucial for understanding the affinity and specificity of the interaction.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.govresearchgate.netresearchgate.netwikipedia.orgnih.gov This data is invaluable for structure-activity relationship studies and for optimizing the design of new sulfonamide-based inhibitors.

By combining the data from these techniques, a comprehensive picture of how a compound like this compound might interact with a specific biological target can be constructed, guiding the rational design of more potent and selective analogs.

| Technique | Information Gained | Relevance to Sulfonamide Research |

| NMR Spectroscopy | Binding site, conformational changes | Elucidating the precise mode of interaction with target proteins. acs.orgnih.govnih.govresearchgate.net |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (Kd) | Quantifying the strength and speed of the interaction. nih.govnih.govyoutube.comyoutube.comyoutube.com |

| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔH, ΔS, Kd) | Understanding the driving forces behind the binding event. nih.govresearchgate.netresearchgate.netwikipedia.orgnih.gov |

| X-ray Crystallography | 3D structure of the complex | Visualizing the atomic-level details of the interaction. |

Innovations in Sulfonamide Prodrug Design within Chemical Biology Contexts

The development of sulfonamide prodrugs is an innovative strategy to improve their therapeutic properties, such as solubility, stability, and targeted delivery. acs.orgnih.govgoogle.comacs.orgnih.govrsc.orgfrontiersin.orgmdpi.comnih.govdigitellinc.comnih.gov A prodrug is an inactive or less active derivative of a drug that is converted into its active form in the body through enzymatic or chemical reactions.

Stimuli-responsive prodrugs are designed to release the active sulfonamide in response to specific triggers present in the target microenvironment, such as changes in pH or redox potential. frontiersin.orgnih.gov For example, a prodrug could be designed to be stable in the bloodstream but to release the active sulfonamide in the acidic environment of a tumor.

Enzyme-activated prodrugs are another important class, where an enzyme that is overexpressed in diseased tissue cleaves a promoiety from the sulfonamide, leading to its localized activation. rsc.org This approach can significantly reduce off-target toxicity. For a compound like this compound, a prodrug strategy could be devised by attaching a promoiety to the sulfonamide nitrogen, which could be cleaved by a specific enzyme to release the active drug.

The integration of chemical biology approaches, such as the use of bioorthogonal chemistry, allows for the precise and controlled delivery and activation of sulfonamide prodrugs in complex biological systems. nih.gov

| Prodrug Strategy | Activation Mechanism | Potential Advantage for this compound |

| pH-Sensitive Prodrugs | Hydrolysis in acidic environments (e.g., tumors, lysosomes). frontiersin.org | Targeted release in specific cellular compartments or diseased tissues. |

| Redox-Responsive Prodrugs | Cleavage in the presence of high levels of reducing agents (e.g., glutathione (B108866) in cancer cells). | Selective activation in cancer cells, minimizing damage to healthy cells. |

| Enzyme-Activatable Prodrugs | Enzymatic cleavage of a promoiety by enzymes overexpressed in target tissues. rsc.org | High degree of target specificity and reduced systemic toxicity. |

| Targeted Delivery Systems | Conjugation to a carrier that directs the prodrug to a specific site. google.com | Enhanced accumulation at the site of action. |

Q & A

Basic: What are the standard synthetic routes for 1-(3-bromophenyl)ethane-1-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves reacting 3-bromoaniline with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key steps include:

- Sulfonylation : The amine group of 3-bromoaniline reacts with the sulfonyl chloride under anhydrous conditions, typically in dichloromethane or THF at 0–25°C .

- Purification : Recrystallization from ethanol or column chromatography is used to isolate the product.

Optimization focuses on controlling reaction temperature (to minimize side reactions like hydrolysis) and stoichiometric ratios (excess sulfonyl chloride ensures complete conversion). Yield improvements (>80%) are achieved by maintaining inert atmospheres (N₂/Ar) and slow reagent addition .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for bromophenyl substituents) and sulfonamide NH₂ signals (δ 5.5–6.0 ppm, broad). The ethane-sulfonamide backbone is confirmed by methylene protons (δ 3.2–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₈H₁₀BrNO₂S; theoretical 264.14 g/mol) and isotopic patterns for bromine .

- IR Spectroscopy : Confirms sulfonamide S=O stretches (1320–1160 cm⁻¹) and N-H bending (1650 cm⁻¹) .

Advanced: How can computational methods resolve contradictions in reported biological activities of bromophenyl sulfonamides?

Discrepancies in enzyme inhibition (e.g., dihydropteroate synthase vs. carbonic anhydrase) may arise from assay conditions or structural analogs. Methodological approaches include:

- Molecular Docking : Compare binding affinities of this compound with target enzymes using software like AutoDock Vina. Validate with crystallographic data (e.g., SHELX-refined structures ).

- QSAR Modeling : Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity trends .

- Dose-Response Replication : Standardize assays (e.g., Presto Blue cytotoxicity tests ) across multiple cell lines to isolate compound-specific effects.

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the bromophenyl ring?

The bromine substituent directs electrophilic substitution to the para position, but competing reactions (e.g., sulfonamide group participation) require careful control:

- Protecting Groups : Temporarily block the sulfonamide with Boc or Fmoc groups during halogenation or cross-coupling reactions .

- Catalytic Systems : Use Pd-catalyzed Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups selectively. Optimize ligands (e.g., SPhos) for steric hindrance mitigation .

- Kinetic Monitoring : Track reaction progress via LC-MS to identify intermediates and adjust reaction times .

Advanced: How can crystallographic data (e.g., SHELX-refined structures) clarify discrepancies in reported bond angles of sulfonamide derivatives?

Conflicting bond angle data (e.g., S-N-C vs. S-O-C) may arise from resolution limits or disorder in crystal lattices. Resolution strategies:

- High-Resolution XRD : Collect data at low temperatures (100 K) to reduce thermal motion artifacts. SHELXL refinement with anisotropic displacement parameters improves accuracy .

- Twinned Data Analysis : Use SHELXD/SHELXE pipelines to deconvolute overlapping reflections in twinned crystals .

- Comparative Studies : Overlay multiple structures (e.g., Cambridge Structural Database entries) to identify outliers and validate geometry .

Basic: What are the stability considerations for this compound under varying storage conditions?

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the bromophenyl group.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group.

- Solvent Compatibility : Dissolve in DMSO for long-term stock solutions (avoid aqueous buffers unless freshly prepared) .

Advanced: How do electronic effects of the bromine substituent influence the sulfonamide’s reactivity in nucleophilic substitutions?

Bromine’s −I effect increases the electrophilicity of the sulfonamide sulfur, enhancing reactivity with nucleophiles (e.g., amines, thiols). Experimental approaches:

- Hammett Analysis : Quantify substituent effects using σₚ values (Br: +0.23) to predict reaction rates .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to probe transition states .

Advanced: What experimental designs address low reproducibility in cytotoxicity studies of bromophenyl sulfonamides?

Variability in IC₅₀ values (e.g., MCF-7 vs. Vero cells ) can be addressed by:

- Standardized Protocols : Use identical cell passage numbers, serum batches, and incubation times.

- Metabolic Profiling : Assess compound stability in cell media via LC-MS to rule out degradation artifacts.

- Positive Controls : Include reference inhibitors (e.g., methotrexate for dihydrofolate reductase) to calibrate assays .

Basic: How is the purity of this compound validated before biological testing?

- HPLC-UV/ELSD : Use C18 columns (acetonitrile/water gradient) to quantify impurities (<0.5% area).

- Elemental Analysis : Confirm C, H, N, S, Br content within ±0.4% of theoretical values .

Advanced: What mechanistic insights explain the reduced antibacterial activity of this compound compared to fluorophenyl analogs?

The bulkier bromine atom may sterically hinder binding to bacterial enzyme active sites (e.g., dihydropteroate synthase). Methodological investigations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.